molecular formula C21H26F2O6 B8264232 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione

6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione

Cat. No. B8264232
M. Wt: 412.4 g/mol
InChI Key: UUOUOERPONYGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C21H26F2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Radiochemical Syntheses

    A six-step synthesis of related compounds, including 6α, 9α-difluoro-16α-methyl-11β, 17α,21-trihydroxypregna-1,4-diene-3,20-dione, has been explored for research applications, specifically in radiochemical syntheses (Wren, Siddall, & Edwards, 1967).

  • Electrophilic Fluorination

    Studies on electrophilic fluorination of steroidal α,β-unsaturated ketones, including 3β-acetoxy-5α,6β-dichloropregn-16-en-20-one, have contributed to understanding the chemical properties and potential synthesis pathways of related compounds (Barton, Lister‐James, Hesse, Pechet, & Rozen, 1982).

Biological Activity and Pharmacology

  • Anti-inflammatory Properties

    Research on derivatives of 2-bromo-6β-fluoropregna-1,4-diene-3,20-dione, similar in structure to 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, has shown significant topical anti-inflammatory activity without systemic effects, indicating potential pharmacological applications (Toscano et al., 1977).

  • Bioactive Compounds in Plants

    Compounds structurally related to 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, isolated from plants like Nerium oleander, have been studied for their anti-inflammatory and cytotoxic activities, contributing to a better understanding of the biological activities of similar compounds (Bai et al., 2007).

Structural Analysis and Characterization

  • Structural Determination by NMR Spectroscopy: Research has been conducted on the structural analysis of steroids similar to 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione using NMR spectroscopy, providing insights into the molecular structure and stereochemistry of such compounds (Chan et al., 1996).

Biodegradation and Biotransformation

  • Biodegradation Studies: Investigations into the biodegradation of similar compounds like 17α-Hydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione by microorganisms offer valuable insights into the metabolic pathways and potential environmental impact of related steroid compounds (Wang Rong-zhu, 2011).

properties

IUPAC Name

6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUOERPONYGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862417
Record name 6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 2
6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 3
6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 4
6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 5
6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Reactant of Route 6
6,9-Difluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione

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